Edeine A is a peptide antibiotic produced by the bacterium Bacillus brevis. It belongs to a class of compounds known as non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases. Edeine A exhibits significant antibacterial properties, primarily targeting the bacterial ribosome, thereby inhibiting protein synthesis. The compound is composed of several amino acids and a polyamine base, contributing to its biological activity and structural uniqueness.
Edeine A is derived from Bacillus brevis, a Gram-positive bacterium recognized for its ability to produce various bioactive compounds, including other peptide antibiotics. This organism has been studied extensively for its role in biological control and its potential applications in medicine and agriculture.
Edeine A is classified as a peptide antibiotic. It is a member of the edeine family, which includes other related compounds such as edeine B. The primary mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis.
The synthesis of Edeine A can be achieved through various methods, including:
The production of Edeine A involves complex enzymatic pathways, particularly the non-ribosomal peptide synthetase pathway. This process utilizes multifunctional enzyme complexes that facilitate the incorporation of unique amino acids into the peptide structure.
Edeine A consists of several key components:
The molecular structure can be characterized by high-performance liquid chromatography and mass spectrometry techniques, which help in determining its purity and confirming its identity against known standards.
Edeine A primarily undergoes interactions with ribosomal RNA during protein synthesis inhibition. The binding mechanism involves:
The kinetics of binding and inhibition can be studied using various biochemical assays that measure changes in protein synthesis rates in bacterial cultures exposed to Edeine A.
The mechanism by which Edeine A exerts its antibacterial effects involves:
Studies have shown that Edeine A's effectiveness is dose-dependent, with higher concentrations leading to more significant inhibition of bacterial growth.
Edeine A has several scientific uses:
Edeine A was first isolated from Brevibacillus brevis (originally classified as Bacillus brevis) strain Vm4 in the mid-20th century. Early structural characterization identified it as a pentapeptide amide derivative containing unconventional amino acid residues [1] [4]. Taxonomic studies confirm its exclusive production by Brevibacillus species, particularly soil-derived strains like X23, which exhibit biocontrol potential against phytopathogens [2]. Recent advances (2025) employed Red/ET homologous recombination in B. brevis X23 to knockout the negative regulator AbrB and replace the native promoter of the edeine biosynthetic gene cluster (ede BGC) with the strong Pmwp promoter. This engineering yielded strain X23(ΔabrB)::Pmwp, achieving a 10.1-fold increase in edeine production (97.3 mg/L) compared to wild-type strains [2].
Table 1: Key Milestones in Edeine A Research
Year | Discovery/Advancement | Significance |
---|---|---|
1959 | Initial isolation from B. brevis Vm4 | First identification of edeine class antibiotics |
1970 | Structural elucidation of edeines A1/B1 (Hettinger & Craig) | Defined β-amino acid backbone and spermidine moiety |
2004 | Ribosomal binding mechanism (Dinos et al.) | Confirmed 30S subunit P-site inhibition |
2022 | Identification of pathway activator EdeB | Revealed transcriptional regulation of ede BGC |
2025 | Engineered high-yield strain X23(ΔabrB)::Pmwp | Achieved industrial-scale production (97.3 mg/L) |
Edeine A belongs to the non-ribosomal peptide antibiotic family, synthesized via a multi-enzyme complex system employing the thiotemplate mechanism [2] [3]. Its structure comprises five non-proteinogenic components:
This configuration enables unique ribosomal targeting distinct from ribosomally synthesized peptides (e.g., bacteriocins) or post-translationally modified RiPPs. Edeine A exists as a mixture of isomers (A1 and A2), with A1 being biologically active [1]. Its cationic nature, conferred by spermidine and free amines, facilitates interaction with anionic ribosomal RNA.
Table 2: Structural Components of Edeine A
Component | Chemical Feature | Biological Role |
---|---|---|
β-Tyrosine | Aromatic β-amino acid | Membrane penetration enhancement |
DAPA | Diamino acid with free ε-amine | Acetylation site for resistance (see 1.3.3) |
DAHAA | Hydroxylated diacid chain | Ribosomal binding affinity |
Guanylspermidine | Polyamine with guanidinium group | P-site tRNA competitive displacement |
Table 3: Classification Relative to Other Peptide Antibiotics
Class | Synthesis Mechanism | Example | Key Distinguishing Feature |
---|---|---|---|
Non-ribosomal peptides | Multi-modular NRPS | Edeine A | Contains spermidine and β-amino acids |
Ribosomal peptides (PrAMPs) | mRNA translation | Bac7 | Target 70S ribosome tunnel |
RiPPs | Post-translational modification | Micrococcin | Thiopeptide scaffold inhibiting EF-Tu |
Hybrids | Mixed NRPS/ribosomal | Streptogramins | Synergistic A/B components |
Edeine A’s primary target is the 30S ribosomal subunit, where it binds at the P-site interface of helices h24 (16S rRNA nucleotides 693–795) and h44 [1] [4]. This binding:
Structural studies show Edeine A’s guanylspermidine moiety mimics P-site tRNA, providing a template for designing novel initiation inhibitors [4].
Engineered B. brevis strains overproducing Edeine A demonstrate potent activity against phytopathogens:
Brevibacillus producers evade autotoxicity via:
Table 4: Genetic Elements Influencing Edeine A Biosynthesis
Genetic Element | Function | Engineering Impact |
---|---|---|
edeB (regulator) | HTH-domain transcriptional activator | 92.27% yield increase when overexpressed |
abrB (global repressor) | Negative regulation of secondary metabolism | Deletion enhances ede BGC transcription |
Pmwp (promoter) | Strong constitutive promoter | 10.1× yield in X23(ΔabrB)::Pmwp strain |
edeQ (resistance) | DAPA-acetyltransferase | Converts Edeine A to non-toxic acetyl form |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0